COX-2 Selective Inhibition: Alpha-Viniferin Demonstrates 4.9 μM IC₅₀ with Negligible COX-1 Activity at 100 μM
Alpha-viniferin exhibits COX-2 selective inhibition with an IC₅₀ value of 4.9 μM, while showing minimal COX-1 inhibition (55.2 ± 2.1% of control activity remaining at 100 μM) [1]. This stands in contrast to resveratrol, which inhibits both COX isoforms with lower potency [2].
| Evidence Dimension | COX-2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 4.9 μM |
| Comparator Or Baseline | COX-1: 55.2 ± 2.1% residual activity at 100 μM |
| Quantified Difference | COX-2/COX-1 selectivity ratio >20-fold based on concentration differential |
| Conditions | In vitro COX activity assay; Planta Medica 2003 |
Why This Matters
This COX-2 selective profile is critical for researchers developing anti-inflammatory agents where COX-1 sparing is desired to minimize gastrointestinal side effects.
- [1] Chung EY, Kim BH, Lee MK, et al. Anti-inflammatory effect of the oligomeric stilbene alpha-Viniferin and its mode of the action through inhibition of cyclooxygenase-2 and inducible nitric oxide synthase. Planta Med. 2003;69(8):710-714. View Source
- [2] Lee SH, Shin NH, Kang SH, et al. Alpha-viniferin: a prostaglandin H2 synthase inhibitor from root of Carex humilis. Planta Med. 1998;64(3):204-207. View Source
